

Choosing the Right Imaging Buffer for ATTO 647 STORM: A Technical Guide

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Compound of Interest

Compound Name: ATTO 647

Cat. No.: B15554283

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For researchers, scientists, and drug development professionals leveraging the super-resolution microscopy technique STORM (Stochastic Optical Reconstruction Microscopy) with the popular fluorophore **ATTO 647**, selecting the optimal imaging buffer is paramount for achieving high-quality results. The imaging buffer's composition directly influences the photoswitching characteristics of the fluorophore, affecting key parameters like photon output, on/off duty cycle, and localization precision. This technical support center provides a comprehensive guide to understanding, choosing, and troubleshooting imaging buffers for **ATTO 647 STORM**.

Frequently Asked Questions (FAQs)

What is the role of an imaging buffer in STORM?

In STORM, the imaging buffer's primary role is to create a chemical environment that facilitates the reversible photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. This is typically achieved by removing molecular oxygen and adding a reducing agent. The controlled, stochastic activation of a sparse subset of fluorophores at any given time allows for their precise localization, ultimately leading to the reconstruction of a super-resolved image.

What are the key components of a STORM imaging buffer for **ATTO 647**?

A typical STORM imaging buffer for cyanine dyes like **ATTO 647** consists of:

- An oxygen scavenging system: Commonly, a GLOX system composed of glucose oxidase and catalase is used to enzymatically remove dissolved oxygen from the buffer.^{[1][2][3]} Oxygen can quench the triplet state of the fluorophore, preventing it from entering the desired long-lived dark state.
- A reducing agent (thiol): Thiols like β -mercaptoethanol (BME) or cysteamine (MEA) are crucial for inducing the photoswitching of cyanine dyes.^{[1][3][4]} They help to push the fluorophore into a stable dark state. The choice and concentration of the thiol can significantly impact the blinking kinetics.^{[5][6]}
- A buffering agent: A biological buffer such as Tris-HCl is used to maintain a stable pH, which is important for both the enzymatic activity of the oxygen scavenging system and the photoswitching of the dye.^{[1][2]}

Which reducing agent should I choose for **ATTO 647**: MEA or BME?

While both MEA and BME can be used, BME is often recommended for Alexa Fluor 647, a structurally similar dye to **ATTO 647**.^{[1][3][4]} However, the optimal choice can be application-specific. For multicolor STORM where **ATTO 647** is paired with other dyes like ATTO 488 or Alexa Fluor 568, an MEA-containing buffer might be preferable.^{[1][3]} It is advisable to test both thiols to determine the best performance for your specific experimental setup and antibody-dye combination.

Can I use a commercial mounting medium for **ATTO 647** STORM?

Some commercial mounting media, like Vectashield, have been shown to induce blinking in Alexa Fluor 647 and can be a simpler alternative to preparing complex buffers.^[7] However, the performance may not be as optimal or tunable as with freshly prepared STORM buffers. For critical applications requiring the highest resolution, a freshly prepared and optimized buffer is generally recommended.

Data Presentation: Comparison of Common STORM Buffers

The performance of different imaging buffers can be quantitatively assessed by parameters such as the number of photons detected per switching event and the on/off duty cycle. While

specific data for **ATTO 647** is less abundant in comparative studies, data from the closely related Alexa Fluor 647 provides valuable insights.

| Buffer Component | Thiol Agent | Typical Concentration | Mean Photons per Switching Event (for Alexa 647) | On/Off Duty Cycle (for Alexa 647) | Notes |
|----------------------|--------------------------------|-----------------------|--|-----------------------------------|--|
| GLOX | β -mercaptoethanol (BME) | 10-14 mM | ~5,000[5] | ~0.001[5] | Generally recommended for single-color Alexa 647/ATTO 647 STORM. [1][3][4] |
| GLOX | Cysteamine (MEA) | 10-100 mM | Lower than BME[5] | Variable | Often used in multicolor imaging with other dyes.[1][3] High concentrations can decrease photon yield. [6] |
| Sodium Sulfite / DTT | Dithiothreitol (DTT) | 20-30 mM | High | Low | An alternative to enzymatic oxygen scavengers, offering greater stability.[8][9] |

Experimental Protocols

Preparation of GLOX-based STORM Imaging Buffer

This protocol describes the preparation of a standard GLOX-based imaging buffer with either BME or MEA.

Materials:

- Tris-HCl (1 M, pH 8.0)
- NaCl (5 M)
- Glucose
- Glucose Oxidase (from *Aspergillus niger*)
- Catalase (from bovine liver)
- β -mercaptoethanol (BME) or Cysteamine (MEA)
- Nuclease-free water

Stock Solutions:

- Buffer A (10 mM Tris, 50 mM NaCl): 1 mL of 1 M Tris-HCl, 100 μ L of 5 M NaCl, in 98.9 mL of water.
- Buffer B (50 mM Tris, 10 mM NaCl, 10% w/v Glucose): 5 mL of 1 M Tris-HCl, 20 μ L of 5 M NaCl, 1 g of Glucose, in 94.98 mL of water.[\[2\]](#)
- GLOX Solution (100x): 14 mg Glucose Oxidase, 50 μ L Catalase (17 mg/mL) in 200 μ L Buffer A. Store at 4°C for up to one week.[\[1\]](#)
- MEA Solution (1 M): 77 mg MEA in 1 mL of 0.25 N HCl. Adjust pH to 7.5-8.5. Store at 4°C for 1-2 weeks or at -20°C for longer storage.[\[1\]](#)

Final Imaging Buffer Preparation (for 1 mL):

- Method A (with MEA): To 890 μL of Buffer B, add 10 μL of GLOX solution and 100 μL of 1 M MEA.[\[2\]](#)
- Method B (with BME): To 980 μL of Buffer B, add 10 μL of GLOX solution and 10 μL of 14.3 M BME (final concentration ~ 143 mM, though often used at lower concentrations of 10-14 mM).[\[2\]](#)[\[4\]](#)

Note: Always prepare the final imaging buffer fresh on the day of the experiment and keep it on ice.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |
|--|--|---|
| No or very little blinking | Ineffective oxygen scavenging: The GLOX system may be inactive or inefficient. | Prepare fresh GLOX solution. Ensure the glucose oxidase and catalase are stored correctly and are not expired. |
| Incorrect thiol concentration: The concentration of BME or MEA may be too low. | Optimize the thiol concentration. Start with the recommended concentration and perform a titration to find the optimal range for your setup. | |
| pH of the buffer is incorrect: The pH can affect both the enzyme activity and the dye's photoswitching. | Check and adjust the pH of your buffer stocks. The optimal pH is typically around 7.5-8.0. [8] | |
| Rapid and irreversible photobleaching | High laser power: Excessive laser intensity can lead to permanent photobleaching rather than reversible switching. | Reduce the laser power to the minimum required for single-molecule detection. |
| Oxygen contamination: Air can diffuse into the sample, quenching the dark state. | Ensure your sample is well-sealed. Use a sealed imaging chamber or add a layer of mineral oil on top of the buffer. | |
| High background fluorescence | Unbound fluorophores: Residual unbound antibodies or dyes in the sample. | Perform thorough washing steps after antibody labeling to remove any unbound fluorophores. |
| Autofluorescence: The cells or substrate may have intrinsic fluorescence. | Use a spectrally appropriate mounting medium or substrate with low autofluorescence. | |
| Low localization density | Poor labeling efficiency: Insufficient labeling of the | Optimize your immunofluorescence protocol, |

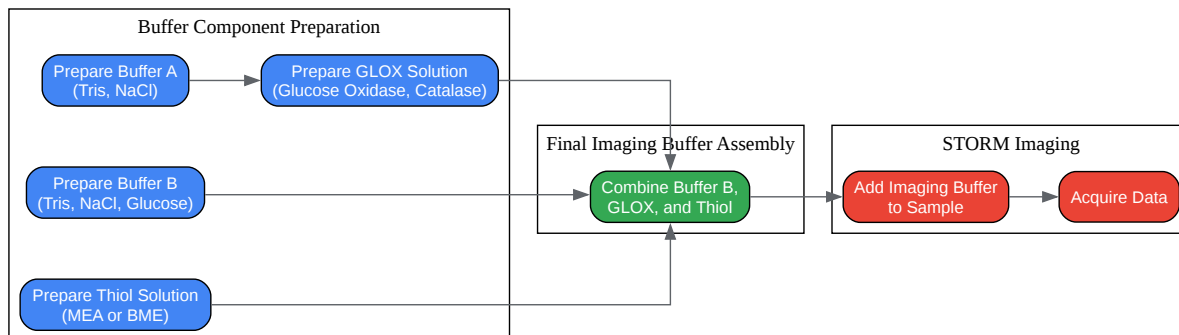
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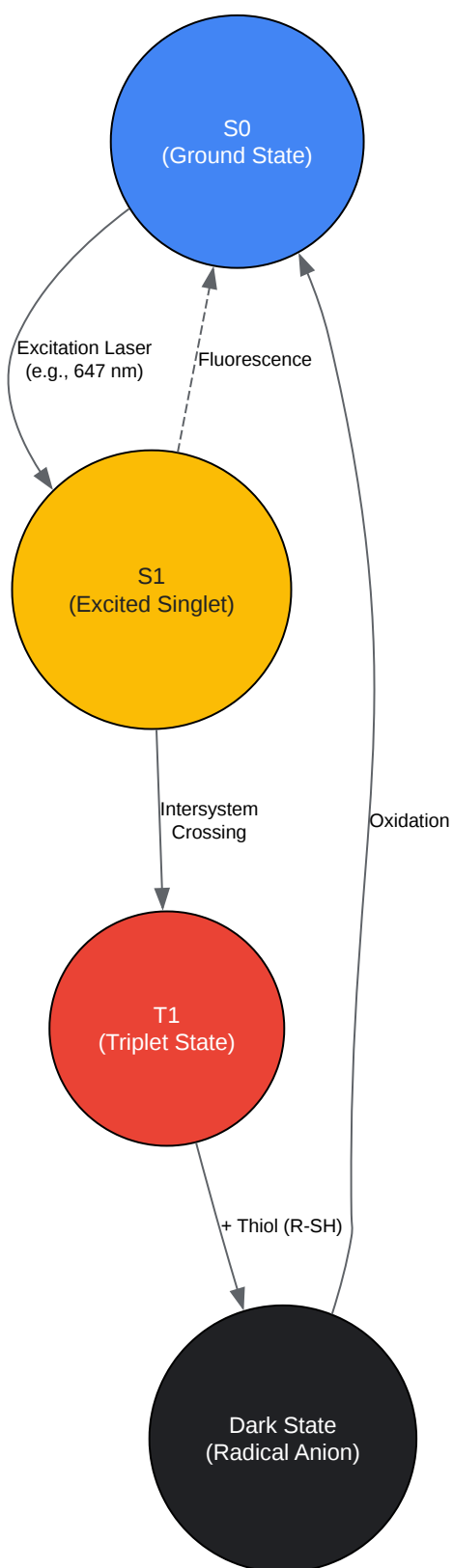
including antibody
concentrations and incubation
times.

Suboptimal blinking rate: The
rate of switching to the "on"
state is too low.

Adjust the power of the
activation laser (if used) or
optimize the imaging buffer
composition.

Visualizations





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References

- 1. Stochastic optical reconstruction microscopy (STORM) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. cam.msu.edu [cam.msu.edu]
- 3. augusta.edu [augusta.edu]
- 4. mvi-inc.com [mvi-inc.com]
- 5. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. researchgate.net [researchgate.net]
- 7. Simple buffers for 3D STORM microscopy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
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